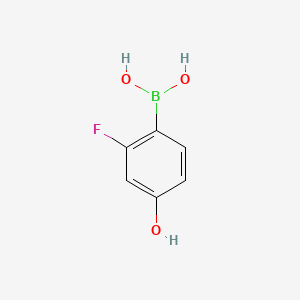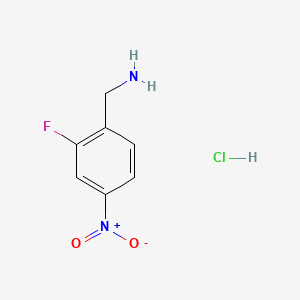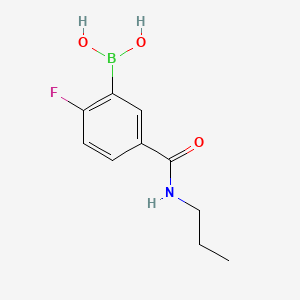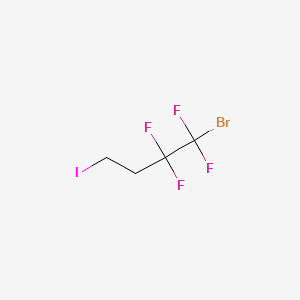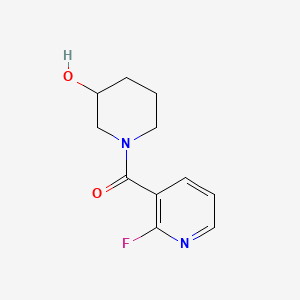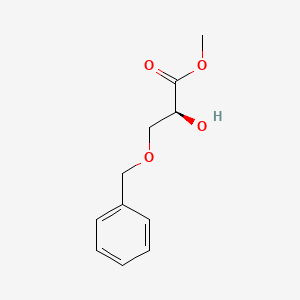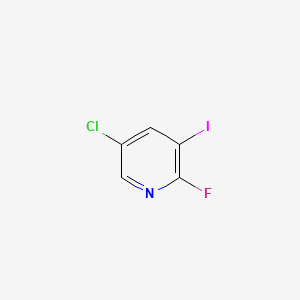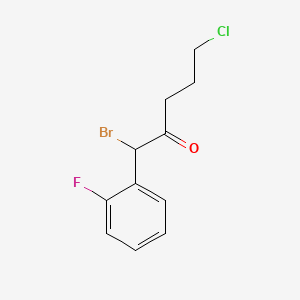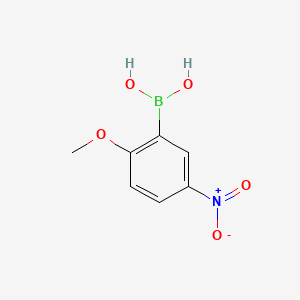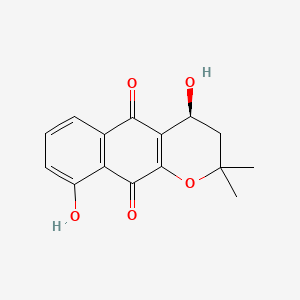
4,9-ジヒドロキシ-α-ラパチョン
概要
説明
4,9-Dihydroxy-alpha-lapachone is a naturally occurring naphthoquinone derivative. It is known for its significant biological activities, including antitumor-promoting effects. The compound is isolated from the bark of the Lapacho tree (Tabebuia avellanedae), which has been traditionally used in herbal medicine .
科学的研究の応用
4,9-Dihydroxy-alpha-lapachone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and enzyme inhibition.
Medicine: Investigated for its antitumor, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
作用機序
Target of Action
It has been shown to exhibit potent inhibitory effects in various studies .
Mode of Action
It is known to interact with its targets, leading to changes that result in its inhibitory effects .
Biochemical Pathways
Its inhibitory effects suggest that it may interfere with several biochemical mechanisms .
Result of Action
The molecular and cellular effects of 4,9-Dihydroxy-alpha-lapachone’s action are primarily its inhibitory effects. It has been shown to exhibit potent inhibitory effects in various studies .
生化学分析
Biochemical Properties
4,9-Dihydroxy-alpha-lapachone interacts with various enzymes and proteins in biochemical reactions. It exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells . The compound also exhibits potent inhibitory effects on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells .
Cellular Effects
In cellular processes, 4,9-Dihydroxy-alpha-lapachone has been shown to influence cell function. It has been reported to have inhibitory effects on the production of nitric oxide . This suggests that 4,9-Dihydroxy-alpha-lapachone may play a role in cell signaling pathways and potentially influence gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 4,9-Dihydroxy-alpha-lapachone exerts its effects through various mechanisms. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) in Raji cells . This suggests that the compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxy-alpha-lapachone typically involves the extraction from natural sources such as the Lapacho tree. The extraction process uses organic solvents like ethanol or chloroform. After extraction, the compound undergoes purification steps to achieve the desired purity .
Industrial Production Methods: Industrial production of 4,9-Dihydroxy-alpha-lapachone follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield .
化学反応の分析
Types of Reactions: 4,9-Dihydroxy-alpha-lapachone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of esters and ethers.
類似化合物との比較
- Alpha-lapachone
- Beta-lapachone
- Dehydro-alpha-lapachone
- 9-Hydroxy-alpha-lapachone
- 4-Oxo-alpha-lapachone
Comparison: 4,9-Dihydroxy-alpha-lapachone is unique due to its dual hydroxyl groups at positions 4 and 9, which enhance its biological activity compared to other naphthoquinones. For instance, it exhibits more potent inhibitory effects on nitric oxide synthesis and Epstein-Barr virus early antigen activation than its analogs .
特性
IUPAC Name |
(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIQEUTUJPXAKQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?
A1: The research found that 4,9-Dihydroxy-alpha-lapachone exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.
Q2: Could you elaborate on the chemical structure of 4,9-Dihydroxy-alpha-lapachone and its identification in the study?
A2: While the study doesn't provide specific spectroscopic data for 4,9-Dihydroxy-alpha-lapachone, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


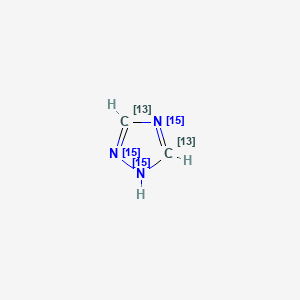

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)
